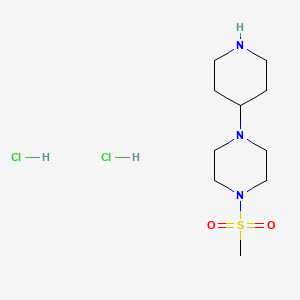









|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([O:12][CH3:13])=[CH:5][C:4]=1F)[CH3:2].Cl.Cl.[CH3:17][S:18]([N:21]1[CH2:26][CH2:25][N:24]([CH:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)[CH2:23][CH2:22]1)(=[O:20])=[O:19].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([O:12][CH3:13])=[CH:5][C:4]=1[N:30]1[CH2:29][CH2:28][CH:27]([N:24]2[CH2:25][CH2:26][N:21]([S:18]([CH3:17])(=[O:20])=[O:19])[CH2:22][CH2:23]2)[CH2:32][CH2:31]1)[CH3:2] |f:1.2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=C(C(=C1)[N+](=O)[O-])OC)F
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CS(=O)(=O)N1CCN(CC1)C1CCNCC1
|
|
Name
|
|
|
Quantity
|
0.774 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was then heated at 120° C. for an additional 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to rt
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
|
Type
|
ADDITION
|
|
Details
|
Some saturated brine solution was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the resultant was exhaustively extracted with DCM
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant solution was concentrated onto silica
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C=C(C(=C1)[N+](=O)[O-])OC)N1CCC(CC1)N1CCN(CC1)S(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |